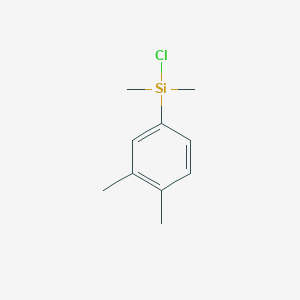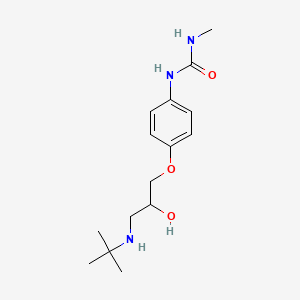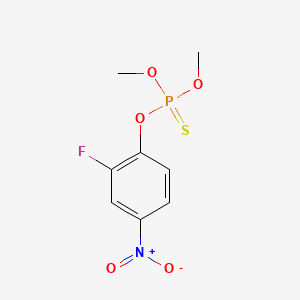![molecular formula C13H16O2 B14658402 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 43050-16-4](/img/structure/B14658402.png)
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-7-oxabicyclo[410]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxyphenyl group attached to a seven-membered oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with copper mono- and bivalent salts in the presence of an alcohol such as methanol or ethanol. The reaction is carried out at a temperature of 60°C for 6 hours . Another method involves the oxidative cyclopropanation of aza-1,6-enynes under mild conditions, which allows for the formation of functionalized azabicyclo[4.1.0]heptane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Methoxybenzylidene)bicyclo[4.1.0]heptane: Similar structure with a methoxybenzylidene group instead of a methoxyphenyl group.
Bicyclo[4.1.0]heptane: The parent compound without the methoxyphenyl group.
Uniqueness
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
43050-16-4 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O2/c1-14-11-7-5-10(6-8-11)13-9-3-2-4-12(13)15-13/h5-8,12H,2-4,9H2,1H3 |
Clave InChI |
BVJQCXJMPJYGSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C23CCCCC2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

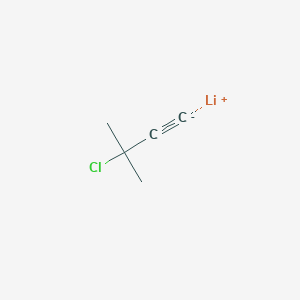
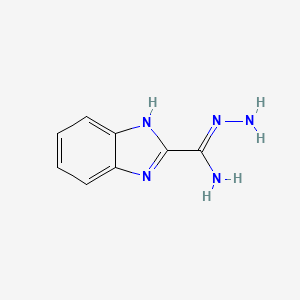
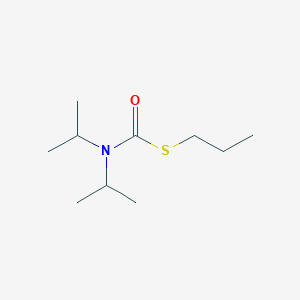
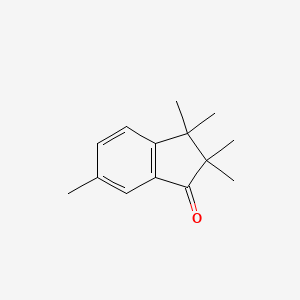
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
